1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C12H19NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ethyl chloroformate in the presence of a base like triethylamine in dichloromethane.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
- Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate
Uniqueness
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-9(14)13(7-8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
QEZYBIMEJFTIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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